molecular formula C10H13NO B096428 n-[(1s)-1-Phenylethyl]acetamide CAS No. 19144-86-6

n-[(1s)-1-Phenylethyl]acetamide

Cat. No. B096428
CAS RN: 19144-86-6
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[(1s)-1-Phenylethyl]acetamide is a chemical compound that has been studied for its potential biological activities and applications in various fields of chemistry and pharmacology. It is a derivative of acetamide with a phenylethyl substituent, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of n-[(1s)-1-Phenylethyl]acetamide derivatives has been explored in several studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized starting from chiral amino acids, introducing various alkyl and aryl substituents at the ethyl-linking moiety . Another approach involved the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide through reactions involving chlorotrimethylsilane and subsequent transsilylation . Additionally, N-(1-cyano-2-substituted phenylethyl) acetamides were prepared by reducing corresponding titled compounds with NaTeH .

Molecular Structure Analysis

The molecular structure of n-[(1s)-1-Phenylethyl]acetamide derivatives has been investigated using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was elucidated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods . Similarly, the structure and dynamic stereochemistry of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide were studied using NMR and X-ray diffraction techniques .

Chemical Reactions Analysis

The chemical reactivity of n-[(1s)-1-Phenylethyl]acetamide derivatives has been explored in the context of their potential as drug precursors and in the development of novel compounds with biological activity. For instance, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involved reactions with 2-chloro-N-(thiazol-2-yl) acetamide compounds . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone through a series of reactions including reduction, acetylation, and ethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of n-[(1s)-1-Phenylethyl]acetamide derivatives are influenced by their molecular structure and substituents. The pKa determination of newly synthesized derivatives indicated that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, with pKa values varying between different compounds . The synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide revealed insights into the interaction between nitro and acetamido groups, affecting the chemical shift of neighboring protons .

Relevant Case Studies

Several case studies have demonstrated the biological activity of n-[(1s)-1-Phenylethyl]acetamide derivatives. For example, the most potent compound in a series of opioid kappa agonists exhibited naloxone-reversible analgesic effects in an abdominal constriction model . Another study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor . Additionally, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with some compounds displaying promising activity .

properties

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940776
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(1s)-1-Phenylethyl]acetamide

CAS RN

19144-86-6
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylethylamine (10.45 g) and triethylamine (14.4 ml) in dichloromethane (100 ml) was added dropwise acetic anhydride (9.0 ml) at room temperature. The mixture was stirred at room temperature for 5 hr. The reaction mixture was poured into ice water (200 ml) and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The obtained residue was left standing at room temperature for 3 hr. The obtained crude crystals were washed several times with hexane to give the title compound (14.0 g) as white crystals.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1 g (6.13 mmol) racemic N-acetyl 1-phenylethylamine (+/−)-1a, partially dissolved in 100 ml 0.1 M phosphate buffer pH 7.0, 100 ml (25.3 units) acylase from Arthrobacter aurescens Ac5R is added and the mixture is shaken (100 rpm) at 20° C. for 27 hours. After acidification (pH 2) by addition of HCl the reaction mixture is extracted three times with 100 ml dichloromethane. The combined organic layers are dried (MgSO4) and the solvent is distilled off after filtration, yielding 0.496 g (49.6%) of (S)-N-acetyl 1-phenylethylamine (−)-1a ([α]D20=−138.0° (c=1.0 EtOH), enantiomeric ratio S/R=96.8:3.2) as a white solid. The aqueous phase is neutralized by addition of NaHCO3 and extracted again with dichloromethane. Usual workup leads to 0.323 g (43.5%) of (R)-1-phenylethylamine (+)-1b ([α]D20=+29.4° (c=2.2 EtOH), enantiomeric ratio R/S=99.7:0.3) as colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(1s)-1-Phenylethyl]acetamide
Reactant of Route 2
Reactant of Route 2
n-[(1s)-1-Phenylethyl]acetamide
Reactant of Route 3
Reactant of Route 3
n-[(1s)-1-Phenylethyl]acetamide
Reactant of Route 4
Reactant of Route 4
n-[(1s)-1-Phenylethyl]acetamide
Reactant of Route 5
Reactant of Route 5
n-[(1s)-1-Phenylethyl]acetamide
Reactant of Route 6
Reactant of Route 6
n-[(1s)-1-Phenylethyl]acetamide

Citations

For This Compound
4
Citations
DA Perrey, NA German, BP Gilmour, JX Li… - Journal of medicinal …, 2013 - ACS Publications
Increasing evidence implicates the orexin 1 (OX 1 ) receptor in reward processes, suggesting OX 1 antagonism could be therapeutic in drug addiction. In a program to develop an OX 1 …
Number of citations: 40 pubs.acs.org
CP Montgomery, EJ New, LO Palsson… - Helvetica Chimica …, 2009 - Wiley Online Library
A series of seven emissive europium(III) and terbium(III) complexes was prepared, incorporating a 3‐pyridyl‐4‐azaxanthone or 3‐pyrazolyl‐4‐azaxanthone sensitising moiety within a …
Number of citations: 35 onlinelibrary.wiley.com
H Tabata, N Wada, Y Takada, T Oshitari… - The Journal of …, 2011 - ACS Publications
The atropisomeric properties of seven-membered-ring benzolactams (7a–c and 8a) [1,5-benzodiazepin-2-one (a), 1,5-benzothiazepin-4-one (b), and 1-benzazepin-2-one (c)] were …
Number of citations: 27 pubs.acs.org
H TERASAWA, M SUGIMORI, A EJIMA… - Chemical and …, 1989 - jstage.jst.go.jp
As part of our attempts to employ the unnatural (R)-type compound (8), which was produced by optical resolution of the pyranoindolizine 6, in the synthesis of natural (20S)-camptothecin…
Number of citations: 29 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.